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Compound of Interest

(6-Methoxy-1H-indol-2-
Compound Name:
yl)methanamine

Cat. No.: B11912705

Get Quote

Introduction & Physicochemical Profile[1][2][3][4][5]
[6][7]

(6-Methoxy-1H-indol-2-yl)methanamine (CAS: 108557-68-0) is a bicyclic heteroaromatic
scaffold. Structurally, it consists of an electron-rich indole core substituted with a methoxy
group at the C6 position and a reactive aminomethyl group at the C2 position. This specific
substitution pattern renders the compound sensitive to oxidation and acid-catalyzed

polymerization, requiring precise handling during spectroscopic analysis.

Core Physicochemical Data
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Property Value /| Description

Molecular Formula C10H12N20

Molecular Weight 176.22 g/mol

Appearance Off-white to pale beige solid (oxidizes to brown)
Solubility Soluble in DMSO, MeOH, EtOAc; sparingly

soluble in water (free base)

pKa (Calculated)

~9.5 (Primary amine), ~17.0 (Indole NH)

Storage

-20°C, under Argon, protected from light

Analytical Workflow

The following flowchart outlines the logic for confirming structural identity and purity.
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Sample: (6-Methoxy-1H-indol-2-yl)methanamine
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Caption: Analytical workflow prioritizing purity verification prior to expensive NMR acquisition.

Protocol 1: Nuclear Magnetic Resonance (NMR)[9]
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NMR is the gold standard for verifying the substitution pattern (2-position vs. 3-position) and the
integrity of the methoxy group.

Sample Preparation[1][10]

e Solvent: DMSO-ds (99.9% D) is preferred over CDCls.

o Reasoning: The primary amine and indole NH protons are exchangeable.[1] DMSO-de
reduces exchange rates, allowing observation of the indole NH (approx. 10-11 ppm) and
sharpening the amine signals.

e Concentration: 10—-15 mg in 0.6 mL solvent.

e Tube: 5 mm high-precision NMR tube.

Expected 1H NMR Data (DMSO-de, 400 MHZz)
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Position

Shift (0, ppm)

Multiplicity

Integration

Assignment
Logic

NH (Indole)

10.60 — 10.90

Broad Singlet

1H

Deshielded
pyrrole NH;
disappears with
D20 shake.[1]

H-4

7.30-7.35

Doublet (J =8.5
Hz)

1H

Ortho to
bridgehead; most
deshielded
aromatic CH.[1]

H-7

6.80 - 6.85

Doublet (J = 2.0
Hz)

1H

Meta to methoxy;
ortho to NH.

H-5

6.55-6.65

dd (J=8.5,2.0
Hz)

1H

Ortho to
methoxy;
shielded by

resonance.

6.10 - 6.20

Singlet

1H

Critical
Diagnostic:
Confirms
substitution at
C2. 1f C3 were
substituted, this
singlet would be

absent.

-CH2-NH:2

3.75-3.85

Singlet

2H

Benzylic-like
methylene
attached to

amine.[1]

-OCHs

3.70-3.75

Singlet

3H

Characteristic

methoxy signal.

-NH:2

1.80 - 2.50

Broad

2H

Variable; often

obscured by
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water peak in
DMSO.[1]

13C NMR Key Signals[1]

e C-2 (Ipso): ~140 ppm (Quaternary, attached to CHzNH3).

C-6 (C-OMe): ~155 ppm (Deshielded by Oxygen).

C-3: ~98 ppm (Highly shielded, characteristic of C3 in 2-substituted indoles).

Methoxy: ~55 ppm.

Methylene: ~40 ppm.

Protocol 2: Mass Spectrometry (ESI-HRMS)

Mass spectrometry confirms the molecular formula and provides fragmentation fingerprints
useful for identifying this moiety in larger drug conjugates.

Instrument Parameters

« lonization: Electrospray lonization (ESI), Positive Mode.[1][2]
e Source Voltage: 3.5 kV.[1]

» Mobile Phase: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

Fragmentation Pathway

The primary fragmentation involves the loss of ammonia (deamination) from the side chain, a
hallmark of primary amines.

© 2026 BenchChem. All rights reserved. 6/10 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/76659
https://pubchem.ncbi.nlm.nih.gov/compound/76659
https://pubmed.ncbi.nlm.nih.gov/20049889/
https://pubchem.ncbi.nlm.nih.gov/compound/76659
https://pubchem.ncbi.nlm.nih.gov/compound/76659
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11912705?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Loss of NH3 m/z 160.07

- NH3 [M+H - 17]+ (Stabilized cation)
W
~~~~ -

Loss of CH2NH2 m/z 147.06
(Alpha cleavage) (6-Methoxyindole cation)

Click to download full resolution via product page

Caption: ESI(+) fragmentation pathway.[1] The m/z 160 peak is the dominant diagnostic
fragment.

Protocol 3: UV-Vis & Fluorescence

Indoles are intrinsic fluorophores. The 6-methoxy group acts as an auxochrome, shifting
absorption and emission to longer wavelengths compared to unsubstituted indole.[1]

Method

e Solvent: Methanol (HPLC Grade).

o Concentration: 10 uM.

Spectral Features[1][4][7][8][12][13][14][15][16]

o UV Absorption (Amax):
o 220 nm: High intensity (SO -> S2 transition).

o 290-300 nm: Broad band (SO -> S1 transition). The methoxy group causes a
bathochromic shift (red shift) from the typical 280 nm of pure indole [1].

e Fluorescence:
o Excitation: 290 nm.

o Emission: ~340-350 nm.[1]
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o Note: Oxidation products (e.g., quinone imines) often quench fluorescence or create a
new emission band >450 nm.

Troubleshooting & Impurity Profiling
Issue: Extra Singlet at ~10.0 ppm in 1H NMR.

o Diagnosis: Oxidation of the aminomethyl group to an aldehyde (6-methoxy-1H-indole-2-
carbaldehyde).[1]

o Confirmation: Check IR for C=0 stretch at ~1660 cm~1. Check MS for m/z 176 (M+H of
aldehyde).

Issue: Insoluble "Gunk" in NMR tube.
o Diagnosis: Acid-catalyzed polymerization.[1] Indoles are acid-sensitive.

e Remedy: Ensure DMSO-ds is not acidic (store over molecular sieves). Filter sample through
0.2 um PTFE prior to analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 6-Methoxy-1H-indole | COHI9NO | CID 76659 - PubChem [pubchem.ncbi.nim.nih.gov]

o 2. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by
electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nim.nih.gov]

» To cite this document: BenchChem. [Application Note: Spectroscopic Characterization of (6-
Methoxy-1H-indol-2-yl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11912705/docs#application-note-spectroscopic-
characterization-of-6-methoxy-1h-indol-2-yl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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